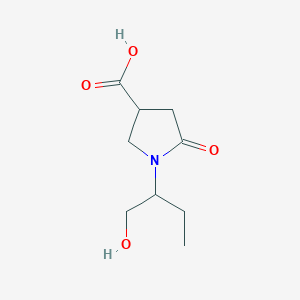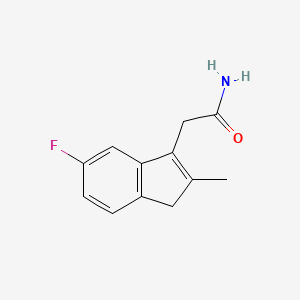
6-Ethoxy-2,4-dimethyl-1,2-dihydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Ethoxy-2,4-dimethyl-1,2-dihydroquinoline is an organic compound belonging to the quinoline family. It is characterized by the presence of an ethoxy group at the 6th position, and two methyl groups at the 2nd and 4th positions on the quinoline ring. This compound is known for its antioxidant properties and is widely used in various industrial applications, particularly as an antioxidant in rubber and other polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxy-2,4-dimethyl-1,2-dihydroquinoline typically involves the reaction of 2,4-dimethylquinoline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
6-ethoxy-2,4-dimethyl-1,2-dihydroquinoline |
InChI |
InChI=1S/C13H17NO/c1-4-15-11-5-6-13-12(8-11)9(2)7-10(3)14-13/h5-8,10,14H,4H2,1-3H3 |
InChI Key |
FATPYMQBVMQDCF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(C=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


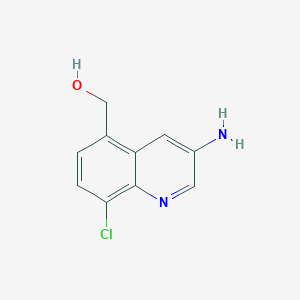
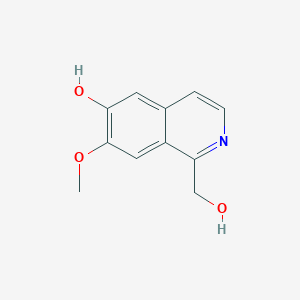
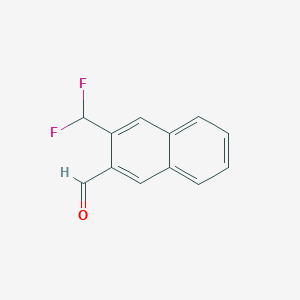
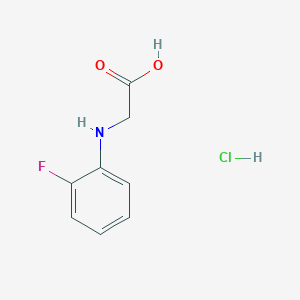
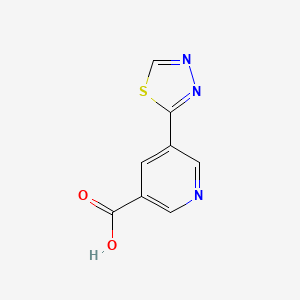

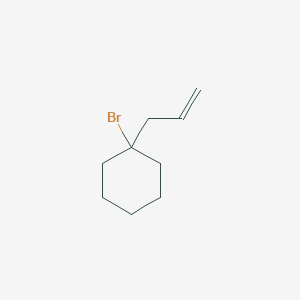
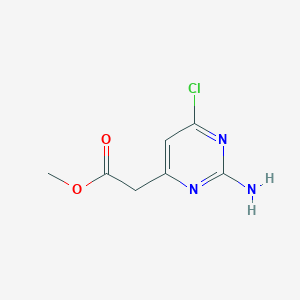
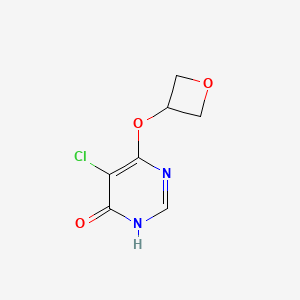
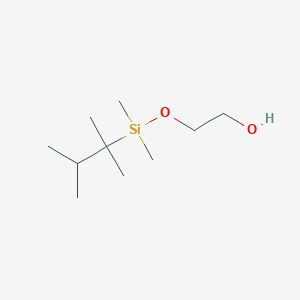
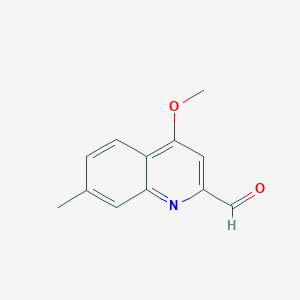
![2-Benzyl-2,5-diaza-spiro[3.4]octane](/img/structure/B11897285.png)
